molecular formula C23H25NO4 B2781687 cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate CAS No. 354155-07-0

cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate

Cat. No.: B2781687
CAS No.: 354155-07-0
M. Wt: 379.456
InChI Key: WZIUMQXJHVGCAZ-PZJWPPBQSA-N
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Description

cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate is an organic compound with a molecular formula of C23H25NO4 and a molecular weight of 379.4489 g/mol . This compound is known for its unique structural features, which include a piperidine ring substituted with benzyl, allyl, and benzoyloxy groups. It is often utilized in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

The synthesis of cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzyl, allyl, and benzoyloxy groups are introduced through substitution reactions. These reactions often require specific reagents and conditions to ensure the correct placement of substituents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    trans-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate: This compound has a similar structure but differs in the configuration of the substituents.

    Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate: This compound lacks the cis configuration, which can affect its reactivity and properties.

    4-Allyl-3-(benzoyloxy)piperidine-1-carboxylate: This compound lacks the benzyl group, which can influence its chemical behavior and applications.

Biological Activity

cis-Benzyl 4-allyl-3-(benzoyloxy)piperidine-1-carboxylate is an organic compound with the molecular formula C23H25NO4 and a molecular weight of approximately 379.45 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as a building block in drug development and its interactions with various biological targets.

The compound features a piperidine core substituted with benzyl, allyl, and benzoyloxy groups, which contribute to its unique properties and biological activities. The structure can be represented as follows:

PropertyDescription
Molecular Formula C23H25NO4
Molecular Weight 379.45 g/mol
IUPAC Name benzyl (3R,4R)-3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate
InChI Key WZIUMQXJHVGCAZ-CTNGQTDRSA-N

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an antagonist at the dopamine D4 receptor (D4R), which is implicated in various neurological processes and disorders such as Parkinson's disease . The binding affinity and selectivity of this compound for D4R have been explored in several studies, indicating potential therapeutic applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against D4R, with selectivity over other dopamine receptor subtypes. For instance, one study reported that modifications to the piperidine scaffold enhanced the compound's stability and binding affinity, making it a promising candidate for further development as a D4R antagonist .

In Vivo Studies

In vivo studies have shown that compounds related to this compound can influence motor functions and behavioral responses in animal models of Parkinson's disease. These studies highlight the potential of this compound in mitigating L-DOPA-induced dyskinesias, a common side effect associated with Parkinson's treatment .

Case Studies

  • Dopamine D4 Receptor Antagonism : A study focused on the synthesis and evaluation of benzyloxypiperidine derivatives showed that certain modifications led to compounds with improved selectivity for D4R over other dopamine receptors. The findings suggest that this compound could be optimized for better therapeutic outcomes in neurological disorders .
  • Alzheimer’s Disease Research : Another investigation into piperidine derivatives indicated their potential utility in treating Alzheimer's disease by modulating neurotransmitter systems. While this compound was not directly tested, its structural relatives demonstrated promising results in preclinical models .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaD4R Affinity (Ki)
This compoundC23H25NO4Not specified
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateC15H19N3O2167 nM
tert-Butyl 4-(2-acetoxyethyl)piperazine-1-carboxylateC15H19NO3134 nM

Properties

IUPAC Name

benzyl (3S,4S)-3-benzoyloxy-4-prop-2-enylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-9-19-14-15-24(23(26)27-17-18-10-5-3-6-11-18)16-21(19)28-22(25)20-12-7-4-8-13-20/h2-8,10-13,19,21H,1,9,14-17H2/t19-,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIUMQXJHVGCAZ-PZJWPPBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCN(CC1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CCN(C[C@H]1OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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